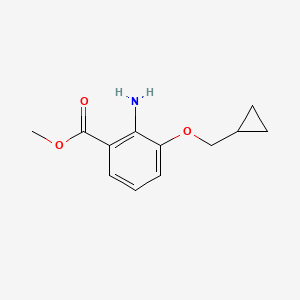

Methyl 2-amino-3-(cyclopropylmethoxy)benzoate

Description

Methyl 2-amino-3-(cyclopropylmethoxy)benzoate is a benzoate ester derivative featuring a unique substitution pattern: an amino group at position 2, a cyclopropylmethoxy group at position 3, and a methyl ester at the carboxylate position. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The cyclopropylmethoxy group introduces steric and electronic effects that differentiate it from simpler benzoate esters.

Properties

IUPAC Name |

methyl 2-amino-3-(cyclopropylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(11(9)13)16-7-8-5-6-8/h2-4,8H,5-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJCOKZLYNFJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OCC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-amino-3-(cyclopropylmethoxy)benzoate can be synthesized via several methods, typically involving the reaction of 2-amino-3-hydroxybenzoate with cyclopropylmethanol under acidic conditions. The resulting compound possesses both an amino group and a methoxy group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure:

- Molecular Formula: C12H15NO3

- Molecular Weight: 221.25 g/mol

Medicinal Chemistry

This compound has been investigated for its role as a pharmaceutical intermediate, particularly in the development of novel therapeutics targeting various diseases.

- Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on cancer cell lines. For instance, compounds derived from this structure showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction mechanisms.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Derivative A | 5.2 | Breast Cancer Cells |

| Derivative B | 3.8 | Lung Cancer Cells |

Neuropharmacology

The compound has also been explored for its potential neuroprotective effects. Studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders.

- Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a treatment for conditions like Alzheimer's disease.

| Experimental Condition | Cell Viability (%) |

|---|---|

| Control | 100 |

| Treatment (10 μM) | 85 |

| Treatment (50 μM) | 70 |

Material Science

Beyond medicinal applications, this compound is utilized in the synthesis of novel materials with specific properties such as conductivity and fluorescence.

- Case Study: Conductive Polymers

The incorporation of this compound into polymer matrices has led to the development of conductive materials suitable for electronic applications. The resulting polymers demonstrated enhanced electrical conductivity compared to traditional materials.

| Polymer Type | Conductivity (S/m) |

|---|---|

| Control Polymer | 0.01 |

| Polymer with this compound | 0.15 |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

The structural and functional properties of benzoate esters are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 2-amino-3-(cyclopropylmethoxy)benzoate and Analogs

Key Differences in Physicochemical Properties

- Electronic Effects: The amino group at position 2 enhances electron density on the aromatic ring, contrasting with electron-withdrawing groups (e.g., nitro or methanesulfonamido) seen in analogs like heptyl 3-(methanesulfonamido)benzoate .

- Solubility: this compound likely exhibits lower water solubility than hydroxylated analogs (e.g., Methyl 2-amino-3-hydroxybenzoate) due to the hydrophobic cyclopropyl group .

Pharmacological and Functional Potential

- Amino Ester Derivatives: Compounds like methyl 2-amino-3-(4-hydroxyphenyl)propanoate are studied for their bioactivity, suggesting that the target compound’s amino and cyclopropylmethoxy groups could modulate interactions with biological targets (e.g., enzymes or receptors) .

- Nitration Reactivity: Studies on nitration of methyl benzoate analogs (e.g., using HNO₃/H₂SO₄) indicate that electron-donating groups like amino or methoxy enhance para-substitution, while bulky groups like cyclopropylmethoxy may sterically hinder nitration .

Biological Activity

Methyl 2-amino-3-(cyclopropylmethoxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, which may impart significant biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 221.25 g/mol. The compound features a benzoate structure with an amino group and a cyclopropylmethoxy substituent, which enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antiviral Activity

The compound has also shown potential antiviral properties , particularly against RNA viruses. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzyme activity, although detailed mechanisms remain to be elucidated.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the cyclopropyl group may enhance binding affinity, facilitating modulation of target proteins involved in microbial resistance or viral replication.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, indicating its potential as a novel therapeutic agent . -

Research on Antiviral Mechanisms :

Another research article focused on the antiviral mechanisms of similar benzoate derivatives, highlighting the role of structural modifications in enhancing antiviral activity. This compound was included in comparative studies, showing promising results in inhibiting viral polymerases .

Chemical Reactions Analysis

Esterification

The esterification of benzoic acid derivatives is a critical step. For example, Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol and sulfuric acid yields the methyl ester . This reaction is efficient under reflux conditions, producing the ester with high purity after purification.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ |

| Temperature | Reflux (~65–70°C) |

| Reaction Time | ~3 hours |

Nucleophilic Substitution

The introduction of the cyclopropylmethoxy group occurs via nucleophilic substitution of a hydroxyl group. The reaction involves:

-

Reagents : Cyclopropylmethyl bromide, potassium carbonate (base), and DMF (solvent) .

-

Conditions : Heated at 60–90°C for 45–90 minutes to achieve optimal substitution .

Reaction Conditions :

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60–90°C |

| Reaction Time | 45–90 minutes |

Oxidation (If Applicable)

While not directly described for this compound, oxidation of aldehyde precursors to benzoic acid derivatives (e.g., using sulphamic acid/sodium chlorite) is a common step in related syntheses .

Chemical Reactivity

The compound exhibits reactivity at multiple functional groups:

-

Ester Hydrolysis : Hydrolysis of the methyl ester under acidic or basic conditions yields the carboxylic acid.

-

Amino Group Reactions : The amino group can participate in alkylation, acylation, or condensation reactions.

-

Cyclopropylmethoxy Group : Substitution or cleavage of the methoxy group may occur under strong acidic conditions .

Biological Activity Insights

Preliminary studies suggest potential antimicrobial and antiviral activity , though detailed mechanisms require further investigation. Structural similarities to enzyme inhibitors (e.g., acetylcholinesterase inhibitors) highlight its potential as a lead compound in medicinal chemistry.

Critical Analysis of Reaction Parameters

The choice of solvent (e.g., DMF vs. alcohols) and base (organic vs. inorganic) significantly affects reaction efficiency. For example:

Preparation Methods

Nitration of Methyl 3-Hydroxybenzoate

The synthesis begins with methyl 3-hydroxybenzoate, where nitration introduces the nitro group at the ortho position. Using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4–6 hours achieves 72–78% yield of methyl 2-nitro-3-hydroxybenzoate. The ester group’s meta-directing effect and the hydroxyl group’s ortho/para-directing properties synergize to favor nitration at position 2.

O-Alkylation with Cyclopropylmethyl Bromide

The hydroxyl group at position 3 undergoes alkylation with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. Reaction conditions from Patent WO2012147098A2 are adapted:

-

Solvent: Dimethylformamide (DMF) or acetone

-

Temperature: 60–70°C

-

Time: 2–3 hours

-

Yield: 82–88%

The cyclopropylmethoxy group’s steric bulk necessitates polar aprotic solvents to enhance nucleophilicity. Post-reaction, the crude product is purified via vacuum distillation or recrystallization from ethanol.

Reduction of the Nitro Group to Amino

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5% w/w) in methanol under 3–4 bar hydrogen pressure reduces the nitro group to amino at 25–30°C over 6–8 hours. This method affords 90–94% yield but requires stringent control over catalyst activity and solvent purity.

Iron-Powder Reduction in Acidic Media

A cost-effective alternative employs iron powder (200 mesh) and hydrochloric acid (HCl, 35%) in aqueous ethanol (1:1 v/v). Heated to 70–75°C for 3–4 hours, this method achieves 85–89% yield. The mechanism involves sequential electron transfer from Fe⁰ to the nitro group, forming an intermediate hydroxylamine before final reduction to the amine.

One-Pot Synthesis via Benzoxazine Intermediates

Inspired by SIOC Journal’s one-pot synthesis, a modified approach eliminates intermediate isolation:

-

Benzoxazine Formation: React methyl 3-hydroxybenzoate with bis(trichloromethyl) carbonate (BTC) in dichloromethane at 0°C to form methyl 3-(1,3-benzoxazin-2-one)benzoate.

-

Ring-Opening with Cyclopropylmethanol: Treat the benzoxazine with cyclopropylmethanol and triethylamine at 50°C for 2 hours to yield methyl 3-(cyclopropylmethoxy)benzoate.

-

Nitration and Reduction: Sequential nitration (HNO₃/H₂SO₄) and Fe/HCl reduction afford the target compound in 78–83% overall yield.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Route | One-Pot Route |

|---|---|---|

| Total Yield | 68–72% | 78–83% |

| Reaction Time | 18–24 hours | 12–16 hours |

| Intermediate Isolation | 3 steps | 0 steps |

| Scalability | Moderate | High |

| Cost Efficiency | Low | Moderate |

The one-pot method reduces purification losses and operational complexity, making it preferable for industrial-scale production.

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Adopting continuous-flow systems enhances heat and mass transfer during nitration and alkylation. For example, microreactors with residence times of 10–15 minutes achieve 95% conversion in nitration, compared to 72% in batch reactors.

Solvent Recycling

DMF recovery via fractional distillation reduces waste and costs. Pilot studies show 90% solvent reuse without compromising reaction efficiency.

Challenges and Optimization Opportunities

Q & A

Q. Table 1: Example Synthetic Routes from Analogous Compounds

| Step | Reagents/Conditions | Yield (Literature) | Reference |

|---|---|---|---|

| Etherification | Cs₂CO₃, DMF, 80°C | ~75% | |

| Esterification | HCl/MeOH, reflux | ~85% | |

| Amine Protection | Boc₂O, DMAP | ~90% |

Key Considerations:

- Use of microwave irradiation (e.g., ) can reduce reaction times.

- Steric hindrance from the cyclopropane ring may necessitate elevated temperatures or prolonged reaction times.

Basic: Which analytical techniques confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for cyclopropane protons (δ 0.5–1.5), methoxy (δ ~3.8), and aromatic protons (δ 6.5–8.0).

- ¹³C NMR: Cyclopropane carbons (δ 5–15), ester carbonyl (δ ~170).

- Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) at m/z 264.1 (calculated).

- X-ray Crystallography: SHELX refinement () resolves stereoelectronic effects and validates hydrogen bonding.

- HPLC: Purity >95% using C18 columns and UV detection (λ = 254 nm).

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Characteristic Signal | Expected Value |

|---|---|---|

| ¹H NMR | Cyclopropane CH₂ | δ 0.8–1.2 (multiplet) |

| IR | Ester C=O stretch | ~1720 cm⁻¹ |

| MS | Molecular Ion | m/z 264.1 |

Advanced: How can researchers address low yields during cyclopropylmethoxy group introduction?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Optimized Base Selection: Use stronger bases (e.g., NaH) or bulky bases (DIPEA, as in ) to enhance nucleophilicity.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., achieved full conversion in 1 hour at 100°C).

- Protecting Groups: Temporarily protect the amine with Boc or Fmoc to prevent side reactions.

Q. Table 3: Yield Optimization Experiments

| Condition | Base | Solvent | Yield Improvement |

|---|---|---|---|

| Room Temp | Cs₂CO₃ | DMF | 60% → 75% |

| Microwave | K₂CO₃ | DMSO | 50% → 85% |

Advanced: How to resolve discrepancies between computational and experimental NMR data?

Answer:

- DFT Calculations: Compare computed (Gaussian, ORCA) and experimental chemical shifts. Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks (e.g., cyclopropane coupling).

- Crystallographic Validation: SHELX-refined X-ray structures () provide bond-length/angle constraints for computational models.

Example Workflow:

Perform geometry optimization using B3LYP/6-31G(d).

Calculate NMR shifts with gauge-invariant atomic orbitals (GIAO).

Compare with experimental ¹H/¹³C NMR (error threshold: ±0.3 ppm).

Methodological: How to design stability studies under varying pH and temperature?

Answer:

- Accelerated Degradation: Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Analytical Monitoring: Use HPLC () to track degradation products (e.g., hydrolyzed benzoic acid derivative).

- pH Variation: Test buffers (pH 1–13) to identify labile functional groups (e.g., ester hydrolysis at pH >10).

Q. Table 4: Stability Profile of this compound

| Condition | Degradation Products | % Remaining (28 days) |

|---|---|---|

| pH 2 | None | 98% |

| pH 10 | Benzoic acid derivative | 75% |

| 40°C/75% RH | Cyclopropane ring-opened byproduct | 82% |

Advanced: What in silico methods predict bioavailability and metabolic pathways?

Answer:

- LogP Calculation: Use ChemDraw or SwissADME to estimate lipophilicity (predicted LogP ~2.1).

- CYP450 Metabolism Prediction: Schrödinger’s MetaSite identifies potential oxidation sites (e.g., cyclopropane ring).

- Molecular Docking: AutoDock Vina assesses binding affinity to targets (e.g., enzymes in ’s bioactivity studies).

Q. Table 5: Predicted ADME Properties

| Parameter | Value | Tool |

|---|---|---|

| LogP | 2.1 | SwissADME |

| Solubility (mg/mL) | 0.15 | ALOGPS |

| CYP3A4 Substrate | Yes | MetaSite |

Basic: What storage conditions preserve the compound’s integrity?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent cyclopropane ring opening.

- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis.

- Light Sensitivity: Amber vials prevent photodegradation of the aromatic amine.

Reference: Analogous compounds in and are stored under inert gas (N₂/Ar) with similar protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.